molecular formula C16H11ClN2 B12600497 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline CAS No. 649748-98-1

6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline

Cat. No.: B12600497
CAS No.: 649748-98-1
M. Wt: 266.72 g/mol
InChI Key: SNZFDSCWOUQLDX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused to a quinoline ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline can be achieved through various methods. One common approach involves the cyclization of indole-3-carbaldehyde with 4-chloroaniline in the presence of a catalyst such as iodine or tin(IV) chloride . The reaction typically proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization, resulting in the formation of the desired indoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Properties

CAS No.

649748-98-1

Molecular Formula

C16H11ClN2

Molecular Weight

266.72 g/mol

IUPAC Name

6-chloro-2-methyl-11H-indolo[3,2-c]quinoline

InChI

InChI=1S/C16H11ClN2/c1-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3

InChI Key

SNZFDSCWOUQLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl

Origin of Product

United States

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